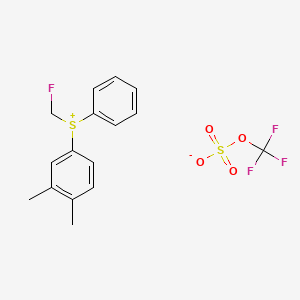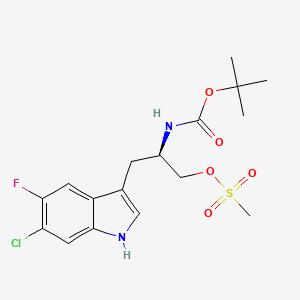
(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate is a complex organosulfur compound. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure includes a sulfonium ion, which is a sulfur atom bonded to three organic groups, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate typically involves the reaction of 3,4-dimethylphenyl sulfide with fluoromethyl phenyl sulfoxide. This reaction is carried out in the presence of a strong acid, such as trifluoromethanesulfonic acid, which facilitates the formation of the sulfonium ion. The reaction conditions often include low temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: The sulfonium ion can participate in nucleophilic substitution reactions, where the fluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines and thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides and sulfones, while substitution reactions can produce a variety of substituted sulfonium salts.
Aplicaciones Científicas De Investigación
(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of (3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate involves the formation of a sulfonium ion, which can act as an electrophile in various chemical reactions. The compound’s molecular targets include nucleophiles such as amines, thiols, and other electron-rich species. The pathways involved in its reactions often include nucleophilic attack on the sulfonium ion, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate
- Monofluoromethyl phenyl sulfoxide
- Trifluoromethyl phenyl sulfone
Uniqueness
(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate is unique due to the presence of both fluoromethyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations .
Propiedades
Fórmula molecular |
C16H16F4O4S2 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
(3,4-dimethylphenyl)-(fluoromethyl)-phenylsulfanium;trifluoromethyl sulfate |
InChI |
InChI=1S/C15H16FS.CHF3O4S/c1-12-8-9-15(10-13(12)2)17(11-16)14-6-4-3-5-7-14;2-1(3,4)8-9(5,6)7/h3-10H,11H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
SFVQJZKVVOVNOD-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1)[S+](CF)C2=CC=CC=C2)C.C(OS(=O)(=O)[O-])(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene](/img/structure/B11827030.png)

![2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11827045.png)




![(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)
![A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid](/img/structure/B11827086.png)
![2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11827087.png)
![methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11827094.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11827096.png)

![(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B11827110.png)
